molecular formula C20H23ClN2O2 B1349868 4-(Fmoc-amino)piperidine hydrochloride CAS No. 221352-86-9

4-(Fmoc-amino)piperidine hydrochloride

Cat. No. B1349868
M. Wt: 358.9 g/mol
InChI Key: MOAIDLUWFCXIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Fmoc-amino)piperidine hydrochloride, also known as N(4)-Fmoc-4-piperidinamine hydrochloride, is a compound with the empirical formula C20H22N2O2·HCl . It has a molecular weight of 358.86 . This compound is used as a combinatorial reactant for ergopeptides with high affinities for dopamine receptors .


Synthesis Analysis

The synthesis of 4-(Fmoc-amino)piperidine hydrochloride involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other common methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .


Molecular Structure Analysis

The molecular structure of 4-(Fmoc-amino)piperidine hydrochloride can be represented by the SMILES string Cl.O=C(NC1CCNCC1)OCC2c3ccccc3-c4ccccc24 . The InChI representation is 1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H .


Chemical Reactions Analysis

The Fmoc group in 4-(Fmoc-amino)piperidine hydrochloride is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Fmoc-amino)piperidine hydrochloride include a molecular weight of 358.9 g/mol . The compound has an assay of ≥95.0% .

Scientific Research Applications

Application in Antimicrobial Peptides

  • Scientific Field : Biochemistry and Microbiology .
  • Summary of the Application : This compound is used in the structural modification of antimicrobial peptides (AMPs) to enhance their chemical stability . AMPs are promising therapeutics to combat infectious diseases, particularly multidrug-resistant bacteria .
  • Methods of Application : The compound is synthesized from 4-piperidone monohydrate hydrochloride via Bucherer–Bergs reaction, Boc-protection, hydrolysis of hydantoin, and Fmoc-protection with Fmoc-Cl .
  • Results or Outcomes : The introduction of 4-(Fmoc-amino)piperidine hydrochloride residues preserved the helical structure and antimicrobial activity of the AMPs, and enhanced resistance to digestive enzymes .

Application in Anticancer Agents

  • Scientific Field : Pharmacology and Oncology .
  • Summary of the Application : Piperidine-embedded anticancer agents have been synthesized, showing particularly good activity on androgen-refractory cancer cell lines .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results showed that these piperidine-embedded anticancer agents have particularly good activity on androgen-refractory cancer cell lines .

Application in Fmoc Removal

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in a mild method for an efficient removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid .
  • Methods of Application : The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters .
  • Results or Outcomes : The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .

Application in Solid Phase Peptide Synthesis

  • Scientific Field : Biochemistry .
  • Summary of the Application : This compound is used in the deprotection step in Fmoc solid phase peptide synthesis .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The report presents the comparison of three strategies for Fmoc removal using microwave-assisted peptide synthesis to investigate if the use of 4-methylpiperidine (4MP) or piperazine (PZ) is comparable in terms of efficiency with the use of piperidine (PP) and, therefore, can replace it .

Application in Ergopeptides Synthesis

  • Scientific Field : Biochemistry .
  • Summary of the Application : This compound is used as a combinatorial reactant for ergopeptides with high affinities for dopamine receptors .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Sensitive Peptides Synthesis

  • Scientific Field : Biochemistry .
  • Summary of the Application : This compound is used in an orthogonal deprotection strategy that provides improved synthesis of sensitive peptides .
  • Methods of Application : The Fmoc group is removed using H2/Pd in acidic media, which directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
  • Results or Outcomes : This approach effectively avoided the undesired nucleophilic side reaction with the AOMK moiety . Furthermore, the application of these conditions to the deprotection of amines in the presence of α-chloroketone moieties yielded the desired deprotected amines in sufficiently high yield .

Safety And Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 4-(Fmoc-amino)piperidine hydrochloride are not mentioned in the search results, one study expanded the field with a 4-N-phenylaminoquinoline derivative via piperidine moiety introduction to a previously reported lead compound. The incorporation of the piperidine improved the brain exposure of the resulting dual inhibitor .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAIDLUWFCXIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373303
Record name 4-(Fmoc-amino)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fmoc-amino)piperidine hydrochloride

CAS RN

221352-86-9
Record name Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221352-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Fmoc-amino)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221352-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Fmoc-amino)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Fmoc-amino)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Fmoc-amino)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Fmoc-amino)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Fmoc-amino)piperidine hydrochloride
Reactant of Route 6
4-(Fmoc-amino)piperidine hydrochloride

Citations

For This Compound
1
Citations
L Bacher, G Fischer, S Litau… - Journal of Labelled …, 2015 - Wiley Online Library
Peptidic radiotracers are highly potent substances for the specific in vivo imaging of various biological targets with Single Photon Emission Computed Tomography and Positron …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.